molecular formula C15H26N2O2 B15260205 4-(Propan-2-yl)-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol

4-(Propan-2-yl)-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol

Cat. No.: B15260205
M. Wt: 266.38 g/mol
InChI Key: KIEKLJYEPKJHGX-UHFFFAOYSA-N
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Description

4-(Propan-2-yl)-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol is a substituted cyclohexanol derivative featuring a 1,2,4-oxadiazole ring linked to the cyclohexanol core via a methylene bridge. The compound is characterized by two isopropyl (propan-2-yl) substituents: one at the 4-position of the cyclohexanol ring and another at the 3-position of the oxadiazole moiety.

Properties

Molecular Formula

C15H26N2O2

Molecular Weight

266.38 g/mol

IUPAC Name

4-propan-2-yl-1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol

InChI

InChI=1S/C15H26N2O2/c1-10(2)12-5-7-15(18,8-6-12)9-13-16-14(11(3)4)17-19-13/h10-12,18H,5-9H2,1-4H3

InChI Key

KIEKLJYEPKJHGX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC(CC1)(CC2=NC(=NO2)C(C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Propan-2-yl)-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Alkylation: Introduction of propan-2-yl groups via alkylation reactions using suitable alkyl halides and bases.

    Cyclohexanol core construction: This may involve cyclization reactions or Grignard reactions to form the cyclohexanol ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the cyclohexanol ring can undergo oxidation to form ketones or aldehydes.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amines or other derivatives.

    Substitution: The propan-2-yl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Alkyl halides, nucleophiles.

Major Products

    Oxidation products: Ketones, aldehydes.

    Reduction products: Amines, alcohols.

    Substitution products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(Propan-2-yl)-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol may have applications in:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Materials Science: Possible applications in the development of new materials with specific properties.

    Biological Research: Studying its effects on biological systems and potential as a biochemical tool.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and cyclohexanol core could play crucial roles in binding interactions and biological activity.

Comparison with Similar Compounds

3-Methyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol

  • Key Difference: Replaces the 4-isopropyl group on the cyclohexanol ring with a methyl group.
  • Impact: Reduced steric bulk may enhance solubility but decrease lipophilicity compared to the target compound. No explicit physical property data are available in the evidence .

1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-methylcyclohexan-1-ol

  • Key Difference : Substitutes the oxadiazole’s 3-isopropyl group with a cyclopropyl ring.

Heterocyclic Variants

1-{3-[4-(Propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethan-1-amine

  • Key Difference: Replaces the cyclohexanol core with an ethanamine group and introduces a 4-isopropylphenyl substituent on the oxadiazole.
  • Properties :
    • Density : 1.094 g/cm³ (predicted)
    • Boiling Point : 353.3°C (predicted)
    • pKa : 6.65 (predicted)

[4-(Propan-2-yl)-1,2-oxazol-3-yl]methanol

  • Key Difference : Oxazole ring instead of 1,2,4-oxadiazole, with a hydroxymethyl group at the 3-position.
  • Impact : Oxazole’s reduced nitrogen content and smaller ring size may lower thermal stability and alter electronic properties compared to oxadiazole-containing analogues .

Cyclohexanol Derivatives Without Oxadiazole Moieties

2-Methyl-5-(propan-2-yl)cyclohexan-1-ol

  • Key Difference : Lacks the oxadiazole-methyl group entirely.
  • Impact : Simpler structure likely results in lower molecular weight (212.68 g/mol) and altered physicochemical properties, such as higher volatility .

Carvyl Propionate (2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-propanoate)

  • Key Difference: Cyclohexenol backbone with a propionate ester.
  • Properties :
    • Formula : C₁₃H₂₀O₂
    • CAS : 97-45-0
  • Impact : The ester group increases hydrophobicity, making it more suitable for flavor/fragrance applications than the target compound’s polar oxadiazole-alcohol system .

Data Tables

Table 1: Structural and Physical Property Comparison

Compound Name Substituents (Cyclohexanol/Oxadiazole) Molecular Formula Density (g/cm³) Boiling Point (°C) pKa
4-(Propan-2-yl)-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol (Target) 4-isopropyl / 3-isopropyl C₁₆H₂₅N₂O₂ Not reported Not reported ~8–10*
3-Methyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol 3-methyl / 3-isopropyl C₁₄H₂₁N₂O₂ Not reported Not reported ~8–10*
1-{3-[4-(Propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethan-1-amine N/A (ethanamine core) C₁₃H₁₇N₃O 1.094 353.3 6.65
2-Methyl-5-(propan-2-yl)cyclohexan-1-ol None (simple cyclohexanol) C₁₀H₁₈O Not reported Not reported ~10–12

*Predicted based on analogous alcohol pKa values.

Research Findings and Implications

  • Steric Effects : The target compound’s dual isopropyl groups likely confer high lipophilicity, which may limit aqueous solubility but enhance membrane permeability in drug design contexts.
  • Electronic Effects : The electron-deficient 1,2,4-oxadiazole ring could stabilize charge-transfer interactions, making the compound a candidate for materials science applications (e.g., organic electronics) .

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